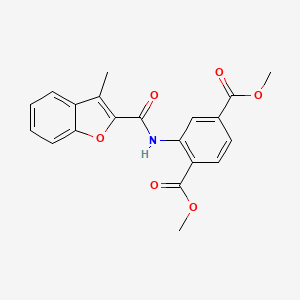

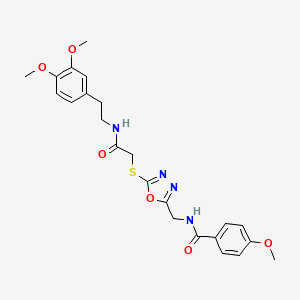

![molecular formula C15H12N4OS2 B2666381 1-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1172932-22-7](/img/structure/B2666381.png)

1-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide” is a type of thiazole derivative. Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are known for their various pharmaceutical applications and are present in several drugs used in the treatment of diseases such as cancer .

Synthesis Analysis

The synthesis of thiazole derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . For example, “3-(4-(Dimethylamino)benzylidene)thiochroman-4-one 181” was reacted with thiosemcarbazide 74 to give “3-(4-(dimethylamino)phenyl)-3,4-dihydrothiochromeno[4,3-c] pyrazole-2(1H)-carbothioamide 182”. The last carbothioamide derivative 184 reacted with hydrazonoyl chlorides 165 and 178 to provide the thiazole derivatives 183 and 184 .Molecular Structure Analysis

Thiazoles have resonating structures, some of which are possible with the involvement of d-orbitals of sulfur . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . They show similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The synthesis and characterization of novel heterocyclic compounds, including pyrazole derivatives, have been a significant area of research. These compounds have been synthesized through various methods, demonstrating high yields and confirming their structures through techniques like X-ray crystallography. For instance, reactions of certain chalcones with thiosemicarbazide and ketones have led to the creation of novel pyrazolyl thiazoles and triazolyl thiazoles, showcasing a method to synthesize diverse heterocyclic compounds with potential applications in medicinal chemistry and materials science (Kariuki et al., 2022).

Structural Features and Computational Applications

- Studies on pyrazole-thiophene-based amide derivatives synthesized through various methodologies highlight the significance of structural features. These studies involve comprehensive computational applications to understand the compounds' electronic structure, chemical reactivity descriptors, and non-linear optical (NLO) properties. Such research emphasizes the importance of understanding the underlying properties of these compounds for further applications in material science and drug design (Kanwal et al., 2022).

Antitumor Activities

- The development of compounds with potent anti-tumor agents is a critical research area. For example, a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety has been synthesized and evaluated for their anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. Some compounds have shown promising activities, highlighting the potential therapeutic applications of these novel synthetic compounds (Gomha et al., 2016).

Antibacterial Agents

- Novel analogs of pyrazole derivatives have been synthesized and tested for their antibacterial activity against various pathogens. The research in this area aims to discover new antibacterial agents that could potentially lead to the development of new classes of antibiotics. Some compounds have demonstrated promising antibacterial activity, especially against strains like Staphylococcus aureus and Bacillus subtilis, indicating the importance of these compounds in addressing the growing concern of antibiotic resistance (Palkar et al., 2017).

Wirkmechanismus

Zukünftige Richtungen

Thiazoles and their derivatives are a significant potential area in the rapidly growing chemical world due to their notable pharmacological actions . They are being explored for use in the treatment of various diseases, including cancer . Future research will likely focus on the synthesis of new thiazole derivatives and the exploration of their biological activities.

Eigenschaften

IUPAC Name |

2-methyl-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4OS2/c1-19-10(6-7-16-19)14(20)18-15-17-13-9-4-2-3-5-11(9)21-8-12(13)22-15/h2-7H,8H2,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODJVLZPEACIIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=NC3=C(S2)CSC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

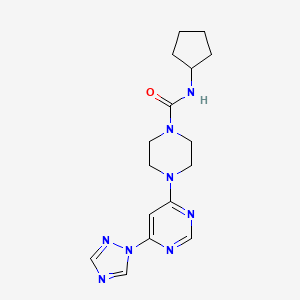

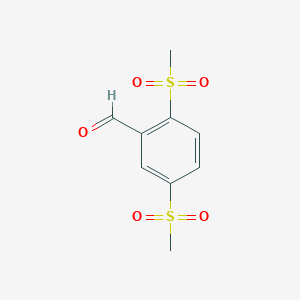

![N-(2,4-difluorophenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2666306.png)

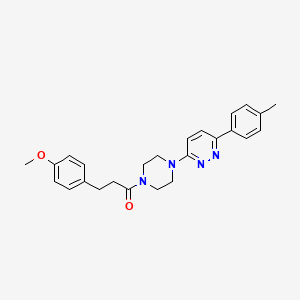

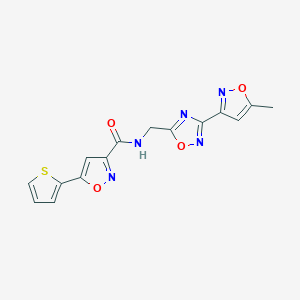

![N-(2-ethoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2666308.png)

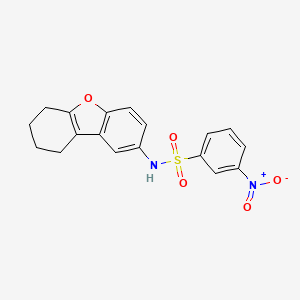

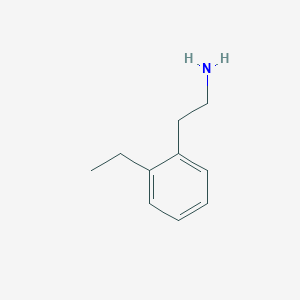

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2666310.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2666312.png)

![N-(3,4-dimethoxyphenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2666316.png)

![1-[2-(trifluoromethyl)quinazolin-4-yl]piperidine-4-carboxylic Acid](/img/structure/B2666319.png)